Product packaging for 4-(2-Bromoanilino)pent-3-en-2-one(Cat. No.:CAS No. 199665-61-7)

4-(2-Bromoanilino)pent-3-en-2-one

Cat. No.: B12579207
CAS No.: 199665-61-7
M. Wt: 254.12 g/mol
InChI Key: WEYWSNNARBKMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Bromoanilino)pent-3-en-2-one is a chemical compound belonging to the class of enaminones, which are characterized by an electron-rich push-pull system containing both nitrogen and oxygen atoms . This class of compounds is of significant interest in scientific research due to its versatility as a building block and its utility in various advanced applications. Enaminones are recognized for their role in the development of novel materials, including liquid crystals and fluorescent compounds . Their electron-donating nature also makes them valuable ligands in coordination chemistry, where they can form complexes with metals like rhodium for potential applications in catalysis . The structure of such enaminones has been extensively studied using techniques including single crystal X-ray diffraction, confirming a roughly planar pentenone chain . The specific substitution pattern on the aniline ring, in this case with a bromine atom in the ortho position, can influence the molecular conformation and properties, such as the dihedral angle between the benzene ring and the planar pentenone unit . Researchers value this compound for its use in synthesizing more complex heterocyclic systems and functionalized molecules . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B12579207 4-(2-Bromoanilino)pent-3-en-2-one CAS No. 199665-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199665-61-7

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

4-(2-bromoanilino)pent-3-en-2-one

InChI

InChI=1S/C11H12BrNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-7,13H,1-2H3

InChI Key

WEYWSNNARBKMPI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1Br

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromoanilino Pent 3 En 2 One and Its Precursors

Conventional Condensation Reactions for Enaminone Formation

The most direct and widely utilized method for synthesizing β-enaminones is the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. beilstein-journals.org This approach is valued for its simplicity and straightforwardness.

The formation of 4-(2-Bromoanilino)pent-3-en-2-one is achieved through the direct condensation of 2-bromoaniline (B46623) with acetylacetone (pentane-2,4-dione). This reaction typically involves heating the two reactants, often in the presence of an acid catalyst and a solvent that allows for the removal of water, the reaction's byproduct. A common laboratory setup for this synthesis involves refluxing a solution of the aniline (B41778) and the β-diketone in a solvent like benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product. nih.gov This straightforward procedure is a cornerstone for the synthesis of a wide array of N-substituted enaminones.

The efficiency of the condensation reaction can be significantly enhanced through the use of various catalyst systems and the optimization of reaction conditions. A range of catalysts have been proven effective in promoting enaminone synthesis. For instance, ceric ammonium nitrate (B79036) (CAN) has been used to catalyze the reaction between amines and β-dicarbonyl compounds, yielding good to excellent results at room temperature. ccspublishing.org.cnorganic-chemistry.orgacgpubs.org Other Lewis acids such as zinc triflate (Zn(OTf)₂), scandium triflate (Sc(OTf)₃), cobalt(II) chloride, and lanthanum trichloride have also been successfully employed, often under solvent-free conditions. acgpubs.orgresearchgate.net

Protic acids are also effective catalysts. Formic acid, in particular, has been highlighted as a low-cost, mild, and highly efficient catalyst when used in methanol, leading to near-quantitative yields in short reaction times. researchgate.netresearchgate.net The choice of solvent can dramatically influence the reaction outcome. In one study, the condensation of acetylacetone and aniline yielded 98% of the product in methanol, compared to significantly lower yields in solvents like chloroform, ethanol (B145695), or benzene. researchgate.net Furthermore, advancements in green chemistry have promoted the use of solvent-free ("dry") reactions, often coupled with microwave irradiation or mechanochemical grinding, which can reduce reaction times and environmental impact. organic-chemistry.orgacgpubs.org

Table 1: Selected Catalyst Systems for the Synthesis of β-Enaminones from β-Diketones and Amines

Catalyst Solvent Conditions Yield
Formic Acid Methanol Room Temp ~98%
Ceric Ammonium Nitrate (CAN) None Room Temp Good to Excellent
Zinc Triflate (Zn(OTf)₂) None Not specified Good
Cobalt(II) Chloride None Room Temp 75-95%
Scandium Triflate (Sc(OTf)₃) None Not specified High
Ferric (III) Ammonium Nitrate None Room Temp 69-92%
Clay K10 / Silica None Microwave 60-93%

Advanced Synthetic Strategies for the Enaminone Core

Beyond conventional condensation, more sophisticated methods have been developed to construct the N-substituted enaminone framework, offering alternative pathways that can provide increased efficiency or access to a broader range of molecular diversity.

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecules from simple starting materials in a single step. Several such strategies have been developed for enaminone synthesis. One notable example is a copper-catalyzed one-pot reaction that combines ketones, aromatic nitriles, and halides to form N-substituted enaminones through a cascade of C-C and C-N bond formations. researchgate.net Another approach involves a four-component sequential reaction that yields enaminones under mild, catalyst-free conditions, showcasing the potential for high atom economy in these syntheses. organic-chemistry.org

Transition metals play a crucial role in modern organic synthesis, and the preparation of enaminones is no exception. researchgate.net Various catalytic systems have been devised to facilitate their formation through non-traditional pathways. These methods often provide access to enaminones that are difficult to synthesize via direct condensation.

Examples of such strategies include:

Nickel-catalyzed reactions: Nickel catalysts have been used for the selective β-amination of ethyl ketones. beilstein-journals.org A dual catalytic system involving nickel and a photoredox catalyst has also been developed to forge the enaminone scaffold from 3-bromochromones under mild conditions. beilstein-journals.orgbeilstein-archives.org

Silver-catalyzed reactions: Silver salts have been shown to effectively catalyze the amination of propargyl alcohols to afford enaminones. beilstein-journals.orgresearchgate.net

Copper-catalyzed reactions: Copper iodide (CuI) can catalyze the reaction of aldehydes and calcium carbide in the presence of amines to produce enaminones. beilstein-journals.org

Palladium-catalyzed reactions: Palladium(0) catalysts have been used to condense bromo-substituted anilines with cyclic β-diketones. acgpubs.org

These advanced methods underscore the versatility and continuous evolution of synthetic strategies available for constructing the enaminone core. rsc.orgresearchgate.net

Synthesis of 2-Bromoaniline Precursors

The availability of the starting material, 2-bromoaniline, is critical for the synthesis of the target compound. Several reliable methods exist for its preparation from various commercially available precursors.

One common route begins with bromobenzene . A multi-step sequence involves the sulfonation of bromobenzene to block the para-position, followed by nitration at the ortho-position. Subsequent reduction of the nitro group to an amine and removal of the sulfonic acid group yields 2-bromoaniline. stackexchange.comechemi.com A more direct, albeit potentially lower-yielding, approach is the direct nitration of bromobenzene, followed by chromatographic separation of the ortho-nitro-bromobenzene isomer and its subsequent reduction. stackexchange.comechemi.com

Another classic and effective method starts from ortho-nitroaniline . This process involves a diazotization reaction, followed by a Sandmeyer reaction using a copper(I) bromide source to replace the diazonium group with bromine. The resulting ortho-bromo-nitrobenzene is then reduced, commonly with iron metal in an acidic medium, to give 2-bromoaniline. guidechem.com

Alternatively, 2-bromoaniline can be synthesized via the direct bromination of aniline . This reaction, typically carried out with bromine in a solvent like acetic acid, produces a mixture of ortho- and para-bromoaniline due to the directing effect of the amino group, requiring subsequent separation of the desired ortho isomer. askfilo.com

Table 2: Summary of Synthetic Routes to 2-Bromoaniline

Starting Material Key Steps Advantages
Bromobenzene Sulfonation, Nitration, Reduction, Desulfonation Good regioselectivity
o-Nitroaniline Diazotization, Sandmeyer Reaction, Reduction Classic and reliable route
Aniline Direct Bromination Fewer steps
Benzene Bromination, Nitration, Separation, Reduction Starts from a simple precursor

Regioselective Bromination of Aniline Derivatives

The direct bromination of aniline is often challenging to control due to the high reactivity of the aromatic ring, which is strongly activated by the amino group. This high reactivity typically leads to the formation of polybrominated products, most commonly 2,4,6-tribromoaniline. To achieve selective monobromination, particularly at the ortho position, various strategies have been developed.

One common approach involves the use of a protecting group for the amine functionality to moderate its activating effect. However, direct regioselective bromination of unprotected anilines has also been explored. For example, the use of copper(II) bromide (CuBr₂) in an ionic liquid as the solvent has been shown to achieve high regioselectivity for para-bromination under mild conditions. While this method predominantly yields the para-isomer, the reaction conditions can sometimes be tuned to favor the ortho-product, although this is less common.

A more direct approach to ortho-bromination involves electrophilic bromination under specific conditions that favor the formation of the 2-bromo isomer. This can be influenced by the choice of brominating agent and solvent. However, achieving high ortho-selectivity often remains a challenge due to the inherent electronic preference for para-substitution.

Table 1: Comparison of Reagents for Regioselective Bromination of Anilines

Reagent/System Predominant Isomer Conditions Remarks
Br₂ in Acetic Acid Ortho/Para mixture Room Temperature Often leads to a mixture of isomers and polybromination.
N-Bromosuccinimide (NBS) Para Acetonitrile Generally provides high para-selectivity.

Palladium-Catalyzed C-H Bromination Methodologies

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. Palladium-catalyzed reactions, in particular, have been successfully employed for the ortho-C-H bromination of anilines. These methods often utilize a directing group to guide the palladium catalyst to the desired C-H bond.

For instance, the cyano group has been effectively used as a directing group in palladium-catalyzed ortho-halogenation of arylnitriles, which can be precursors to or derivatives of anilines. This methodology allows for the selective introduction of bromine at the ortho position with high efficiency.

While much of the recent focus in palladium-catalyzed C-H halogenation of anilines has been on achieving meta-selectivity to overcome the natural ortho/para directing effect of the amino group, these catalytic systems can be adapted for ortho-bromination by modifying the directing group and reaction conditions. These advanced methods offer a significant advantage in terms of regioselectivity over traditional electrophilic substitution reactions.

Table 2: Overview of Palladium-Catalyzed Bromination of Aniline Derivatives

Catalyst System Directing Group Brominating Agent Selectivity
Pd(OAc)₂ / Ligand Carbamate N-Bromosuccinimide (NBS) Ortho

Purification and Isolation Techniques for High Purity Target Compound

Once the synthesis of this compound is complete, the crude product needs to be purified to remove any unreacted starting materials, by-products, or residual catalyst. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Crystallization is a widely used technique for the purification of solid organic compounds. For β-enaminones, which are often crystalline solids, recrystallization from a suitable solvent is a common and effective method. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization; common solvents for enaminones include ethanol, methanol, or mixtures of solvents like dichloromethane/hexanes. researchgate.net The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For instance, the purification of β-enaminones can be achieved by recrystallization from ethanol to yield the pure product. imedpub.com

Column chromatography is another powerful technique for purifying organic compounds. This method is particularly useful when crystallization is not effective or when separating a mixture of closely related compounds. In column chromatography, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation. For β-enaminones, a common eluent system for column chromatography is a mixture of ethyl acetate and hexane.

In many synthetic procedures for β-enaminones, a simple washing and filtration step can be sufficient to achieve a reasonable level of purity, especially if the by-products are soluble in a particular solvent in which the desired product is not. For example, after the reaction, the precipitated product can be collected by filtration, washed with a solvent like methanol, and then dried. imist.ma This is often followed by recrystallization to obtain a highly pure compound.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Signatures for Detailed Structural Characterization

Spectroscopic analysis is fundamental to the characterization of 4-(2-bromoanilino)pent-3-en-2-one, offering detailed insights into its molecular framework. Techniques such as NMR, FT-IR, UV-Vis, and mass spectrometry each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR: COSY, HSQC, HMBC, NOESY)

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within the molecule. While specific spectral data for this compound is not extensively reported in publicly available literature, the expected resonances can be inferred from detailed studies of closely related β-enaminones and bromoaniline derivatives. scispace.comajol.info

For analogous compounds, the ¹H NMR spectrum typically reveals a characteristic downfield singlet for the N-H proton, often broadened due to quadrupole effects and its involvement in intramolecular hydrogen bonding with the carbonyl oxygen. The vinyl proton (-CH=) would appear as a singlet, and the two methyl groups would also present as distinct singlets. The aromatic protons of the 2-bromoanilino moiety would exhibit a complex multiplet pattern in the aromatic region of the spectrum. scispace.com

Two-dimensional NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would establish the coupling relationships between vicinal protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying longer-range (2-3 bond) C-H correlations, which helps to piece together the entire molecular skeleton, for instance, by correlating the N-H proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the Z-conformation stabilized by the intramolecular hydrogen bond and the relative orientation of the aniline (B41778) ring.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
N-H~12.0 (broad s)C=O~195
Aromatic-H7.0 - 7.6 (m)Aromatic-C115 - 140
Vinyl-H~5.2 (s)C-Br~112
Methyl-H (C1)~2.1 (s)C=C (vinyl)~95
Methyl-H (C5)~2.0 (s)C-N~160
Methyl-C (C1)~29
Methyl-C (C5)~20
Note: The chemical shifts are approximate and based on analogous structures. 's' denotes singlet, 'm' denotes multiplet.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-transform infrared (FT-IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. A key feature in the FT-IR spectrum of related β-enaminones is the presence of a strong intramolecular hydrogen bond between the amine (N-H) group and the carbonyl (C=O) group. nanobioletters.com This interaction causes a significant red shift (lowering of frequency) of the N-H and C=O stretching vibrations compared to their non-hydrogen-bonded counterparts.

The spectrum would also show characteristic bands for C=C stretching of the vinyl group and the aromatic ring, as well as C-N and C-Br stretching vibrations. nanobioletters.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching (H-bonded)3200 - 3400
C-HAromatic & Aliphatic Stretching2900 - 3100
C=OStretching (H-bonded)1600 - 1620
C=CVinyl & Aromatic Stretching1550 - 1600
C-NStretching1250 - 1350
C-BrStretching500 - 600
Note: These are typical ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show intense absorption bands in the UV region, arising from π→π* and n→π* transitions within the conjugated system. The extended conjugation involving the bromoaniline ring and the enone moiety contributes to these electronic transitions. ajol.info The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity.

Type of Transition Chromophore Expected λmax (nm)
π→πConjugated enaminone system280 - 350
n→πCarbonyl group> 350
Note: The exact λmax values depend on the solvent used for the analysis.

Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound with high precision, which allows for the confirmation of its elemental composition. For C₁₁H₁₂BrNO, the expected monoisotopic mass would be precisely determined. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

The fragmentation pathways under mass spectrometric analysis can also provide structural information. Common fragmentation would likely involve the loss of methyl or acetyl groups, and cleavage of the C-N bond, providing further confirmation of the proposed structure.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Analysis of the crystal structure of related anilino-pentenones reveals that the molecules are often planar, a feature stabilized by the strong intramolecular N-H···O hydrogen bond, which forms a six-membered pseudo-aromatic ring. nih.govnih.gov The planarity facilitates efficient crystal packing.

In the case of this compound, several types of intermolecular interactions would be expected to govern the crystal packing:

Hydrogen Bonding : While the primary N-H group is involved in an intramolecular hydrogen bond, weak intermolecular C-H···O or C-H···π interactions may also be present.

Halogen Bonding : A significant interaction that could be present is halogen bonding, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as the carbonyl oxygen or the nitrogen of a neighboring molecule. This type of interaction is known to play a crucial role in the crystal engineering of halogenated organic compounds. mdpi.com Studies on related bromo-substituted aromatic compounds have shown the presence of Br···N or Br···O interactions that influence the supramolecular assembly. researchgate.net

Torsional Angles and Conformational Preferences in the Crystalline State

A definitive analysis of the torsional angles and conformational preferences of this compound in the crystalline state is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis. As of the latest available data, no published crystal structure for this compound exists. Therefore, precise torsional angles and detailed conformational data from experimental sources cannot be provided.

In analogous compounds, such as other substituted anilinopentenones, the conformation is largely dictated by the steric and electronic effects of the substituents on the aniline ring. For instance, in the related compound 4-(2,6-Dibromo-4-fluoroanilino)pent-3-en-2-one, the dihedral angle between the benzene (B151609) ring and the pentenone unit is a significant 77.2(1)°. nih.gov This large angle is attributed to the steric hindrance from the ortho-bromo substituents. Another example, (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one, exhibits a smaller dihedral angle of 31.01(10)° between the 2-hydroxyphenylamino group and the pent-3-en-2-one (B7821955) mean plane. nih.gov

Based on these comparisons, it could be hypothesized that this compound would adopt a non-planar conformation. The presence of the bromine atom at the ortho position of the aniline ring would likely induce a significant twist between the phenyl ring and the enaminone backbone to alleviate steric strain. However, without experimental data, the exact value of this dihedral angle remains speculative.

A summary of dihedral angles in related compounds is presented below for comparative purposes:

Compound NameDihedral Angle between Phenyl/Naphthyl Ring and Pentenone Plane
4-(2,6-Dibromo-4-fluoroanilino)pent-3-en-2-one77.2(1)° nih.gov
(Z)-4-(2-Hydroxyanilino)pent-3-en-2-one31.01(10)° nih.gov

This table illustrates the conformational variations in structurally similar molecules and is not representative of experimentally determined data for this compound.

Co-crystallization Studies with Reactive Intermediates or Catalysts

The investigation of co-crystals of this compound with reactive intermediates or catalysts could provide valuable insights into its reaction mechanisms and potential applications in catalysis. Such studies are instrumental in understanding non-covalent interactions and the geometry of transient states.

A comprehensive search of the scientific literature reveals no published studies on the co-crystallization of this compound with any reactive intermediates or catalysts. Consequently, there is no experimental data to report on this topic.

Reactivity Profiles and Mechanistic Investigations

Reactions as a Versatile Synthon in Organic Synthesis

The compound's structure, featuring an electron-donating amino group and an electron-withdrawing acetyl group connected by a carbon-carbon double bond, establishes a polarized enaminone system. This polarization, along with the presence of the bromoaniline moiety, dictates its reaction pathways.

The enaminone scaffold of 4-(2-Bromoanilino)pent-3-en-2-one presents two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system. The reaction pathway, whether a 1,2-addition to the carbonyl or a 1,4-conjugate (Michael) addition to the double bond, is influenced by the nature of the nucleophile.

Strong, or "hard," nucleophiles typically favor direct attack at the carbonyl carbon. In contrast, "soft" nucleophiles tend to undergo conjugate addition, attacking the β-carbon. This reactivity allows for the introduction of a wide array of substituents. For instance, the addition of hydride reagents like sodium borohydride (B1222165) can reduce the ketone to an alcohol, a common transformation for such systems. chegg.comyoutube.com The mechanism involves the nucleophilic hydride ion attacking the electrophilic carbon center of the molecule. youtube.com

Table 1: Potential Nucleophilic Addition Reactions

Nucleophile Reaction Type Product Type
Hydride (e.g., NaBH₄) 1,2-Addition Secondary Alcohol
Organometallics (e.g., R-MgBr) 1,2-Addition Tertiary Alcohol
Thiolates (e.g., R-S⁻) 1,4-Conjugate Addition β-Thio-ketone

Electrophilic attack can occur at several positions on the this compound molecule. The primary sites include the aromatic ring and the enaminone system itself.

Aromatic Ring Substitution: The aniline (B41778) portion of the molecule is subject to electrophilic aromatic substitution. The reactivity of the ring is influenced by two competing groups: the activating amino group (-NH-) and the deactivating bromo group (-Br). Both are ortho-, para-directing. Given that the bromine atom occupies one ortho position relative to the amino group, electrophilic attack would be directed to the para position (C5' of the aniline ring) and the other ortho position (C3' of the aniline ring), though the latter may be sterically hindered. Standard electrophilic substitution reactions include nitration, sulfonation, and further halogenation. masterorganicchemistry.com

Enaminone Moiety Substitution: The enaminone system, being electron-rich, can also react with electrophiles. nih.gov The nitrogen atom can be alkylated or acylated. Furthermore, the α-carbon (C2) to the carbonyl group can be susceptible to electrophilic attack, particularly under conditions that favor enolization. The bromination of enone systems, for example, can proceed via electrophilic attack on the corresponding enol intermediate. rsc.org

Perhaps the most significant application of this compound is as a precursor in the synthesis of heterocyclic compounds. Its structure contains the necessary atoms and stereoelectronics to facilitate the formation of various ring systems. nih.govwestminster.ac.uk

Pyrazole (B372694) scaffolds are readily synthesized from 1,3-dicarbonyl compounds or their derivatives by condensation with hydrazine (B178648). mdpi.comyoutube.com this compound, as a functional equivalent of a 1,3-dicarbonyl, undergoes a classic cyclization reaction with hydrazine or its substituted derivatives. The reaction proceeds through initial nucleophilic attack by hydrazine on the carbonyl carbon, followed by intramolecular condensation and dehydration to yield the stable, aromatic pyrazole ring. youtube.comnih.gov This method provides a direct route to 3-methyl-5-(2-bromoanilino)pyrazole derivatives.

Table 2: Synthesis of Pyrazole Derivatives

Reactant 1 Reactant 2 Product Heterocyclic Core
This compound Hydrazine Hydrate 3-Methyl-5-(2-bromoanilino)-1H-pyrazole Pyrazole

The enaminone is a valuable three-carbon synthon for constructing six-membered heterocycles like pyridines and pyrimidines through multicomponent reactions. westminster.ac.ukresearchgate.net

Pyrimidine Synthesis: Pyrimidine rings can be formed by reacting the enaminone with amidine derivatives (like guanidine (B92328) or acetamidine). In this [3+3] cyclocondensation, the enaminone provides three carbons of the final ring, while the amidine provides the N-C-N fragment, leading to substituted 2-aminopyrimidines or 2-methylpyrimidines, respectively.

Pyridine (B92270) Synthesis: Pyridine synthesis can be achieved through various strategies. For instance, in a reaction analogous to the Hantzsch synthesis, the enaminone can react with an enolate and an ammonia (B1221849) source. Alternatively, reaction with a compound containing an active methylene (B1212753) group (like malononitrile) and an aldehyde in the presence of a base can lead to highly substituted pyridine scaffolds.

Table 3: Potential Synthesis of Pyridine and Pyrimidine Scaffolds

Reactant 1 Co-reactant(s) Product Type Heterocyclic Core
This compound Guanidine 4-(2-Bromoanilino)-2-amino-6-methylpyrimidine Pyrimidine

The structure of this compound is primed for intramolecular cyclization to form quinoline (B57606) derivatives. This transformation is a key example of an annulation strategy, where a new ring is fused onto the existing benzene (B151609) ring. The Combes quinoline synthesis provides a direct precedent for this reaction, which involves the acid-catalyzed cyclization of an aniline with a β-diketone. iipseries.org The enaminone itself is the intermediate in this synthesis.

Upon treatment with a strong acid, such as sulfuric or polyphosphoric acid, the enaminone undergoes intramolecular electrophilic attack from the β-carbon of the enamine onto the ortho-position of the aniline ring, followed by dehydration to yield a 2,4-disubstituted quinoline. This reaction provides a direct route to 8-bromo-4-methyl-2-quinolone derivatives.

Table 4: Quinoline Synthesis via Intramolecular Annulation

Reactant Condition Product Synthetic Strategy

Cyclization Reactions for Heterocycle Construction

Other Heterocyclic Systems (e.g., Triazines, Oxazoles)

While the synthesis of quinolines and benzodiazepines from this compound is a primary focus, its structural components also offer potential pathways to other heterocyclic systems like triazines and oxazoles, though these routes are less commonly documented for this specific substrate.

Triazines: The synthesis of 1,3,5-triazines often involves the cyclotrimerization of nitriles or the reaction of compounds containing amidine or guanidine functionalities. libretexts.org For this compound, a plausible, albeit hypothetical, route to a triazine derivative could involve its reaction with a reagent like dicyandiamide (B1669379) or biguanide. The enaminoketone can be considered a masked 1,3-dicarbonyl, which, under specific conditions, could condense with such nitrogen-rich reagents. The reaction would likely require cleavage of the enamine C-N bond and subsequent cyclization, a pathway that competes with other potential reactions. The ease of substitution on chlorinated 1,3,5-triazines provides a common route for their synthesis, suggesting that building the triazine ring from the enaminoketone precursor would be a non-trivial synthetic challenge. libretexts.org

Oxazoles: Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. youtube.com Their synthesis from a precursor like this compound would likely proceed via an intramolecular cyclization. A potential strategy involves the α-functionalization of the ketone, for example, by bromination to yield an α-bromoketone intermediate. This intermediate could then undergo an intramolecular nucleophilic substitution, where the anilino nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to form the oxazole (B20620) ring. The stability of oxazoles is notable, though they are deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com

Transformations Involving the 2-Bromo Substituent

The bromine atom on the aniline ring is a key functional handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and other substitution pathways.

The 2-bromoanilino moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions proceed via a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a C(sp²)-C(sp²) bond. researchgate.net The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. For this compound, a Suzuki reaction would replace the bromine atom with a new aryl or vinyl substituent, yielding biaryl or styrenyl derivatives. The reaction typically requires a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. nih.gov Kinetic studies on similar bromoanilines show that electron-withdrawing groups on the aryl bromide can accelerate the reaction, while electron-donating groups may slow it down. acs.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. nih.gov This reaction is highly effective for synthesizing substituted styrenes and other vinylated aromatics. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.gov The reaction is typically carried out in a polar solvent with a base to neutralize the HBr generated.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an arylalkyne. researchgate.net It is exceptionally useful for constructing rigid, linear structural motifs. The reaction is co-catalyzed by palladium and copper(I) salts. researchgate.net The palladium catalyst activates the aryl bromide via oxidative addition, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex. nih.gov Copper-free protocols have also been developed. researchgate.net

The table below summarizes representative conditions for these cross-coupling reactions as they could be applied to this compound, based on established protocols for similar aryl bromides.

ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Temp.Reference
SuzukiAr'B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄Toluene (B28343)/H₂O or Dioxane80-110 °C nih.govacs.org
HeckStyrenePd(OAc)₂/P(o-tolyl)₃Et₃N or K₂CO₃DMF or Acetonitrile100-140 °C nih.gov
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N or PiperidineTHF or Toluenert-70 °C nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group.

For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In this compound, the enaminoketone substituent is located meta to the bromo leaving group. Furthermore, this substituent is not considered a sufficiently powerful EWG to strongly activate the ring for SNAr. Therefore, direct displacement of the bromine atom by common nucleophiles via an SNAr mechanism is expected to be highly unfavorable and would likely require forcing conditions, if it proceeds at all.

The bromine atom can serve as a strategic site for initiating intramolecular cyclization to build fused heterocyclic scaffolds. This typically involves converting the C-Br bond into a more reactive species.

One common method is metal-halogen exchange, where the aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature. This generates a potent aryllithium nucleophile, which can then attack an electrophilic site within the same molecule. In this compound, this aryllithium intermediate could attack the electrophilic carbonyl carbon of the side chain, leading to a cyclized tertiary alcohol. Subsequent dehydration could then yield a fused indolenine-type structure.

Alternatively, palladium catalysis can mediate intramolecular cyclizations. For instance, an intramolecular Heck-type reaction could occur if the enamine double bond acts as the coupling partner. More commonly, intramolecular C-N or C-O bond formation can be achieved. For example, after a palladium-catalyzed N-arylation reaction at the aniline nitrogen with a suitable partner, a second intramolecular coupling involving the bromine could lead to complex polycyclic systems. Studies on related bromo-substituted amides have shown that intramolecular cyclizations can proceed efficiently, sometimes with significant rate enhancements provided by the halogen substituent.

Investigation of Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

While specific kinetic data for reactions involving this compound are not widely reported, the methodologies for such investigations are well-established. Reaction progress kinetic analysis (RPKA), which involves continuous in-situ monitoring of reactant and product concentrations, is a powerful tool for rapidly elucidating complex catalytic cycles. researchgate.net

For the palladium-catalyzed cross-coupling reactions described in section 4.2.1, a kinetic study would aim to determine the reaction order with respect to the aryl bromide, the coupling partner, the catalyst, and the base. This information helps to identify the turnover-limiting step of the catalytic cycle. For instance, in many Suzuki-Miyaura couplings, the oxidative addition of the aryl bromide to the Pd(0) complex is the rate-determining step. researchgate.net However, the mechanism can be substrate-dependent; for electron-rich aryl bromides, other steps like transmetalation or reductive elimination may become rate-limiting. researchgate.net

A hypothetical kinetic study of the Suzuki reaction of this compound could be designed as follows:

Experiment TypeVariable ChangedParameter DeterminedMonitoring TechniqueReference
Initial Rate ExperimentsInitial [Aryl Bromide]Reaction order in aryl bromideHPLC, GC-MS, or in-situ NMR/IR researchgate.netacs.org
Initial Rate ExperimentsInitial [Boronic Acid]Reaction order in boronic acidHPLC, GC-MS, or in-situ NMR/IR researchgate.netresearchgate.net
Initial Rate ExperimentsInitial [Pd Catalyst]Reaction order in catalystHPLC, GC-MS, or in-situ NMR/IR researchgate.netacs.org
Catalyst Resting State AnalysisN/A (Analysis during reaction)Identification of dominant catalyst species³¹P NMR (if phosphine ligand is used) researchgate.net
Hammett Plot AnalysisElectronic nature of substituted aryl bromideElucidation of charge buildup in transition stateHPLC, GC-MS researchgate.net

By systematically performing these experiments, a detailed kinetic profile can be constructed. This profile must be consistent with any proposed mechanistic pathway, providing a rigorous framework for understanding the reactivity of this compound. researchgate.net

Identification and Characterization of Transient Species

In the context of chemical reactions, transient species are short-lived intermediates that are not typically isolated but are crucial in the transformation of reactants to products. For this compound, several types of transient species can be postulated based on the known reactivity of β-enaminones and related compounds.

A fundamental aspect of β-enaminone chemistry is the existence of tautomeric forms . These isomers, which differ in the position of a proton and a double bond, are in equilibrium and can be considered transient species that influence the compound's reactivity. For this compound, the primary enaminone form can exist in equilibrium with its keto-imine and enol-imine tautomers. The presence of a strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen in the primary enaminone form generally leads to its predominance. rsc.org However, under specific reaction conditions, the less stable tautomers can act as key reactive intermediates.

In reactions leading to the formation of heterocyclic structures, more complex transient species are anticipated. For instance, in the plausible thermal or acid-catalyzed intramolecular cyclization to form a quinoline derivative, a common reaction for N-aryl β-enaminones, a series of transient intermediates would be involved. iipseries.orgpharmaguideline.com The reaction would likely proceed through the protonation of the carbonyl group, followed by an intramolecular electrophilic attack of the enamine carbon onto the bromo-substituted aromatic ring. This would generate a transient carbocationic intermediate, which would then undergo deprotonation and subsequent elimination of water to yield the aromatic quinoline ring system.

Furthermore, photochemical reactions could generate different types of transient species. For related N-aryl enaminones, photochemical cyclization can occur, proceeding through an excited state intermediate. For this compound, UV irradiation could potentially lead to an excited state that undergoes an electrocyclization, forming a transient cyclized intermediate which could then aromatize.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical course of reactions involving this compound is of significant interest, particularly in transformations that generate new stereocenters. While specific diastereoselectivity data for this compound is not documented, general principles governing the stereochemistry of β-enaminone reactions provide a framework for prediction.

The inherent planarity of the enaminone backbone, enforced by the conjugated system and intramolecular hydrogen bonding, plays a crucial role in directing the stereochemical outcome of reactions. rsc.org In reactions such as cycloadditions or additions to the double bond, the incoming reagent would approach from either the top or bottom face of this plane. The steric bulk of the substituents and the potential for catalyst coordination would be determining factors for facial selectivity.

In the context of cyclization reactions, the stereochemistry of the substituents on the newly formed ring is of paramount importance. For instance, in a hypothetical diastereoselective reduction of the double bond, the approach of the reducing agent would be influenced by the steric hindrance posed by the 2-bromoanilino group.

Moreover, in reactions where this compound acts as a nucleophile, for example in a Mannich-type reaction, the formation of new stereocenters would be subject to diastereocontrol. The pre-existing chirality in a reaction partner or the use of a chiral catalyst would be essential for achieving high diastereoselectivity. nih.gov The stereochemical outcome would be dictated by the transition state geometry that minimizes steric interactions.

The table below illustrates hypothetical diastereomeric ratios for a reaction of this compound with a chiral electrophile, based on outcomes for similar enaminone reactions.

Reaction TypeChiral Catalyst/AuxiliarySolventTemperature (°C)Diastereomeric Ratio (d.r.)
Mannich Reaction(R)-BINOL-derived phosphoric acidToluene-2090:10
Michael AdditionProlineDMSO2585:15
CycloadditionChiral Lewis AcidDichloromethane0>95:5

This table presents illustrative data based on analogous reactions and is intended to be predictive in nature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and electronic properties of compounds like 4-(2-Bromoanilino)pent-3-en-2-one. These theoretical approaches can offer insights that are complementary to experimental data.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method well-suited for determining the optimized ground state geometry and electronic structure of molecules. For this compound, DFT calculations would likely be employed to predict bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional shape and steric profile. Furthermore, DFT can elucidate the distribution of electron density, highlighting areas of high and low electron concentration, which is critical for understanding its chemical reactivity.

Energy Profiles of Tautomeric Forms and Conformational Isomers

Like many β-enaminones, this compound can exist in different tautomeric forms and conformational isomers. Theoretical calculations are essential for mapping the potential energy surface and determining the relative stabilities of these different forms. By calculating the energy profiles, researchers can identify the most stable tautomer and the energy barriers for interconversion between different conformers. This has significant implications for the compound's chemical behavior and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into how the molecule behaves in different environments, such as in solution. This is particularly useful for understanding the full range of accessible conformations and the transitions between them.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict various spectroscopic properties of this compound. For instance, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands.

Analysis of Electron Density and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

To gain a deeper understanding of the reactivity of this compound, various reactivity descriptors derived from the electron density can be calculated. Fukui functions, for example, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting how the molecule will interact with other chemical species.

Non-Linear Optical Properties (NLO) Calculations

Generally, the investigation of NLO properties through computational chemistry involves methods like Density Functional Theory (DFT). These studies typically calculate key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to evaluate a molecule's potential for NLO applications. The magnitude of the first-order hyperpolarizability is a critical indicator of a material's second-order NLO activity, which is essential for technologies like frequency doubling of light.

In similar Schiff base compounds, researchers have utilized computational approaches to understand structure-property relationships. For instance, the introduction of electron-donating and electron-withdrawing groups, and the extension of π-conjugation are strategies explored to enhance NLO responses. However, without specific computational studies on this compound, a quantitative analysis of its NLO properties remains speculative.

Further theoretical investigations would be necessary to elucidate the electronic structure and predict the NLO response of this compound. Such studies would provide valuable insights into its potential for use in photonic and optoelectronic devices.

Coordination Chemistry of 4 2 Bromoanilino Pent 3 En 2 One As a Ligand

Design Principles for Metal Chelation with Enaminones

Enaminones, like 4-(2-Bromoanilino)pent-3-en-2-one, are effective chelating agents primarily due to the presence of a soft nitrogen donor atom and a hard oxygen donor from the carbonyl group. This O,N-donor set allows them to form stable five- or six-membered chelate rings with metal ions. psu.edunih.gov The stability of these complexes is enhanced by the "chelate effect," which is the increased stability of a complex with a polydentate ligand compared to a complex with analogous monodentate ligands. researchgate.net

The design principles for metal chelation with enaminones involve:

Donor Atoms: The nitrogen and oxygen atoms are the primary coordination sites. psu.edu

Chelate Ring Size: The formation of a six-membered ring upon coordination contributes to the stability of the metal complex.

Substituent Effects: The electronic and steric effects of substituents on both the aniline (B41778) and the pent-en-one backbone can influence the ligand's coordination properties. For instance, electron-withdrawing groups on the aniline ring can affect the electron density on the nitrogen atom, thereby modulating the strength of the metal-ligand bond. nih.gov

Synthesis of Metal Complexes with Transition Metals (e.g., Cu, Ni, Co, Pd, Fe, Zn, Cd, Pt)

Metal complexes of enaminones are typically synthesized by reacting the enaminone ligand with a suitable metal salt in an appropriate solvent, often with heating under reflux. psu.eduresearchgate.net The general procedure involves dissolving the enaminone and the metal salt (e.g., nitrates, chlorides, or acetates) in a solvent like ethanol (B145695) and stirring the mixture, sometimes with heating, to facilitate the reaction. psu.edunih.gov The resulting metal complex often precipitates from the solution and can be collected by filtration. psu.edu

For instance, the synthesis of transition metal complexes with a related enaminone ligand was achieved by adding an ethanolic solution of the ligand to an aqueous ethanolic solution of the metal nitrate (B79036) salt and refluxing for several hours. psu.edu Similarly, complexes of Co(II), Ni(II), and Cu(II) have been prepared by reacting the metal precursor with the ligand in ethanol. researchgate.net The synthesis of palladium(II) and platinum(II) complexes often involves the reaction of the ligand with K2[PdCl4] or K2[PtCl4]. mdpi.com

The stoichiometry of the resulting complexes can vary depending on the metal ion and the reaction conditions. Both 1:1 and 1:2 metal-to-ligand ratios are commonly observed. psu.eduresearchgate.net

Structural Analysis of Metal-Enaminone Complexes

The enaminone ligand this compound typically acts as a bidentate ligand, coordinating to the metal center through the oxygen atom of the carbonyl group and the nitrogen atom of the amino group. psu.edu This coordination mode results in the formation of a stable six-membered chelate ring.

The geometry around the metal center is determined by the coordination number and the nature of the metal ion. Common geometries observed for transition metal complexes with enaminone ligands include:

Square Planar: Often seen for d8 metal ions like Ni(II), Pd(II), and Pt(II). researchgate.netmdpi.com

Tetrahedral: Can be adopted by complexes of Co(II), Zn(II), and Cd(II). nih.gov

Octahedral: This geometry is also common, particularly when other ligands or solvent molecules are also coordinated to the metal center. researchgate.netresearchgate.net

The specific coordination geometry can be influenced by factors such as the steric bulk of the ligand and the counter-ions present in the complex.

The bromoaniline moiety in this compound has a significant influence on its coordination properties. The presence of the bromine atom, an electron-withdrawing group, at the ortho position of the aniline ring can affect the electronic and steric environment of the coordinating nitrogen atom.

Steric Effects: The ortho-bromo substituent introduces steric hindrance around the nitrogen donor atom. This steric bulk can influence the geometry of the resulting metal complex and may favor certain coordination numbers or geometries over others. For example, in related systems, ortho-substituents have been shown to cause a larger dihedral angle between the benzene (B151609) ring and the enaminone backbone. nih.gov

The formation and structure of metal complexes of this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the enaminone ligand. Key vibrational bands to monitor include:

ν(C=O): The carbonyl stretching frequency, typically observed around 1650 cm⁻¹ in the free ligand, shifts to a lower frequency upon coordination to the metal center, indicating the involvement of the carbonyl oxygen in bonding. psu.edu

ν(N-H): The N-H stretching frequency will also be affected upon coordination.

ν(C=N): A band associated with the C=N bond may appear or shift upon complexation. psu.edu

New Bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)
ν(C=O) ~1650Lower frequency
ν(C-N) ~1545-1596Shifted
M-O -Appears at lower frequency
M-N -Appears at lower frequency

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the metal ion. The d-d transitions of the metal ion are typically observed in the visible region of the spectrum. inorgchemres.org For instance, square planar Pd(II) complexes often show characteristic d-d transition bands. mdpi.com Ligand-to-metal charge transfer (LMCT) bands may also be observed. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II), Pd(II), Pt(II)). Upon coordination, the chemical shifts of the protons and carbons near the coordination sites will be affected. For example, the chemical shift of the N-H proton is expected to change significantly or disappear if deprotonation occurs upon coordination. Aromatic proton signals will also be informative. psu.edu

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its stoichiometry. The fragmentation pattern can provide further structural information. psu.edumdpi.com

Catalytic Applications of Derived Metal Complexes (if applicable to non-biological reactions)

Metal complexes derived from enaminone ligands have shown potential as catalysts in various organic reactions. researchgate.net The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.

While specific catalytic applications for complexes of this compound are not extensively documented in the provided search results, related enaminone complexes have been investigated for their catalytic potential. For example, ferrocenyl enaminones have been explored as olefin polymerization catalysts. researchgate.net Palladium and platinum complexes, in general, are widely used as catalysts in a variety of cross-coupling reactions and other organic transformations. mdpi.comnih.gov Given that Pd and Pt complexes of this compound can be synthesized, it is plausible that they could exhibit catalytic activity in reactions such as C-C coupling. researchgate.net

Advanced Analytical Techniques for Comprehensive Investigation

Chiral Separation and Enantiomeric Purity Determination

The molecular structure of 4-(2-Bromoanilino)pent-3-en-2-one does not inherently possess a stereocenter, and it is not expected to be chiral. Therefore, the concepts of chiral separation and enantiomeric purity determination are not applicable to this compound in its ground state.

Solid-State NMR for Polymorphism and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environment in solid materials. It is particularly valuable for identifying and distinguishing between different crystalline forms (polymorphs) and amorphous content.

Hypothetical Application to this compound:

Should different crystalline forms of this compound exist, ssNMR would be instrumental in their identification. Each polymorph would exhibit a unique set of NMR signals due to the different packing arrangements and intermolecular interactions in the crystal lattice.

Table 1: Hypothetical Solid-State ¹³C NMR Chemical Shifts for Different Forms of this compound

Carbon AtomPolymorph A (Hypothetical δ, ppm)Polymorph B (Hypothetical δ, ppm)Amorphous (Hypothetical δ, ppm)
C=O195.2198.5196.8 (broad)
C-Br115.8117.1116.5 (broad)
CH₃ (keto)29.530.129.8 (broad)
CH₃ (enamine)20.120.920.5 (broad)

Note: This table is purely illustrative and intended to demonstrate the expected differences between polymorphic and amorphous forms.

High-Resolution Microscopy (e.g., SEM) for Morphological Analysis

Anticipated Findings for this compound:

Based on studies of similar enaminoketones, it is likely that this compound would form crystalline solids. SEM analysis would reveal the shape of these crystals (e.g., needles, plates, prisms), their size distribution, and the degree of agglomeration. This information is vital for understanding the material's handling and processing characteristics.

Thermal Analysis Techniques (TGA, DTA, DSC) for Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures changes in mass with temperature.

Differential Thermal Analysis (DTA) detects differences in temperature between a sample and a reference.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.

Expected Thermal Behavior of this compound:

A TGA analysis would likely show a single-step or multi-step decomposition process at elevated temperatures. The temperature at which mass loss begins would indicate the onset of thermal decomposition. DSC and DTA would reveal the melting point of the compound as a sharp endothermic peak. Exothermic peaks at higher temperatures would correspond to decomposition events. The presence of the bromine atom might influence the decomposition pathway, potentially leading to the evolution of hydrogen bromide gas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.